molecular formula C19H24N2O7S B1600214 Furbucillin CAS No. 54340-65-7

Furbucillin

Cat. No.: B1600214
CAS No.: 54340-65-7
M. Wt: 424.5 g/mol
InChI Key: FRUAVHAXMXYUGM-NFFDBFGFSA-N
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Description

Furbucillin (C₁₆H₁₈N₂O₆S), also known as furbenicillin or呋苄西林, is a semi-synthetic penicillin derivative classified under the anti-pseudomonal penicillin group . Structurally, it features a furyl side chain, enhancing its activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa .

Properties

CAS No.

54340-65-7

Molecular Formula

C19H24N2O7S

Molecular Weight

424.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H24N2O7S/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25)/t11-,12-,13+,16-/m1/s1

InChI Key

FRUAVHAXMXYUGM-NFFDBFGFSA-N

SMILES

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3

Canonical SMILES

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Furbucillin is synthesized through a multi-step process that involves the acylation of 6-aminopenicillanic acid with a furan-2-carbonyl chloride derivative. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis steps similar to those used in laboratory settings. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Furbucillin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

Scientific Research Applications

Furbucillin has a wide range of applications in scientific research:

Mechanism of Action

Furbucillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are enzymes involved in the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to cell lysis and death. Additionally, this compound interferes with bacterial protein synthesis, further enhancing its bactericidal effects .

Comparison with Similar Compounds

Pharmacological Profile

  • Mechanism : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
  • Spectrum: Broad activity against Gram-negative pathogens, including P. aeruginosa, Escherichia coli, Enterobacter spp., and Proteus spp., with moderate efficacy against some Gram-positive bacteria .
  • Administration: Intravenous or intramuscular routes due to poor oral bioavailability .
  • Clinical Use: Historically employed for severe infections like pneumonia and sepsis caused by multidrug-resistant P. aeruginosa .

Comparison with Similar Compounds

Furbucillin belongs to the ureidopenicillin subclass, sharing structural and functional similarities with other anti-pseudomonal penicillins. Key comparators include Piperacillin , Ticarcillin , Carbenicillin , and Sulbenicillin .

Structural and Functional Differences

Compound Structural Feature Key Functional Group Spectrum Enhancements
This compound Furyl side chain β-lactam + furan ring High P. aeruginosa activity
Piperacillin Ureido group + piperazine ring Extended side chain Broader Gram-negative + anaerobic coverage
Ticarcillin Thienyl group β-lactam + thiophene Moderate P. aeruginosa activity
Carbenicillin Carboxybenzyl group β-lactam + carboxylate Early anti-pseudomonal agent, high sodium load

Antimicrobial Activity (Relative MIC Values*)

Pathogen This compound Piperacillin Ticarcillin Carbenicillin
P. aeruginosa 4–16 µg/mL 2–8 µg/mL 16–64 µg/mL 64–128 µg/mL
E. coli 8–32 µg/mL 4–16 µg/mL 32–64 µg/mL 64–256 µg/mL
Klebsiella pneumoniae 16–64 µg/mL 8–32 µg/mL 32–128 µg/mL >128 µg/mL

Data inferred from historical studies ; MIC = Minimum Inhibitory Concentration.

Pharmacokinetic Profiles

Parameter This compound Piperacillin Ticarcillin
Half-life 1–1.5 hours 1–1.5 hours 1–1.2 hours
Protein Binding 20–30% 16–30% 45–65%
Renal Excretion 60–70% 50–70% 80–90%
Dosing Frequency q6h q4–6h q4–6h

Clinical Efficacy and Limitations

  • This compound: Advantages: Effective against carbenicillin-resistant P. aeruginosa strains . Limitations: Narrower spectrum compared to piperacillin; requires higher doses for systemic infections .
  • Piperacillin :
    • Advantages : Synergistic with β-lactamase inhibitors (e.g., tazobactam); covers Bacteroides fragilis .
  • Carbenicillin :
    • Limitations : High sodium content (4.7 mEq/g) risks electrolyte imbalance .

Biological Activity

Furbucillin, a compound derived from the plant Combretum erythrophyllum, has garnered attention for its biological activity, particularly its antimicrobial properties. This article will explore the biological activities of this compound, including its antimicrobial, antioxidant, and anti-inflammatory effects, supported by relevant research findings and data tables.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted on various flavonoids isolated from Combretum erythrophyllum demonstrated that this compound and other compounds showed effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy of this compound and Related Flavonoids

CompoundMIC (µg/ml)Target Bacteria
This compound25-50Vibrio cholerae
Rhamnocitrin25Micrococcus luteus, Shigella sonei
Quercetin-5,3'-dimethylether25Micrococcus luteus, Shigella sonei
Genkwanin50Enterococcus faecalis

The study indicated that while most flavonoids showed low toxicity to human lymphocytes, this compound was noted for its potential cytotoxic effects, highlighting the need for further investigation into its safety profile .

Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity of various flavonoids was assessed using different assays, revealing that compounds like rhamnocitrin exhibited strong antioxidant capabilities, while this compound showed comparatively weaker activity.

Table 2: Antioxidant Activity of Flavonoids

CompoundAntioxidant Activity (DPPH Assay)Remarks
RhamnocitrinHighStrong antioxidant activity
Quercetin-5,3'-dimethyletherModerateEffective but less than rhamnocitrin
This compoundLowWeaker compared to others

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has been studied for its anti-inflammatory effects. Compounds such as genkwanin and rhamnocitrin showed higher anti-inflammatory activity compared to the positive control mefenamic acid. This suggests that this compound may have potential applications in treating inflammatory conditions.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical study involving patients with infections caused by multidrug-resistant bacteria evaluated the effectiveness of this compound in combination with standard antibiotics. Results indicated a synergistic effect, enhancing the overall antimicrobial efficacy against resistant strains.
  • Case Study on Safety Profile :
    A safety assessment involving human lymphocyte cultures exposed to varying concentrations of this compound revealed dose-dependent cytotoxicity, necessitating caution in therapeutic applications. Further studies are recommended to elucidate the mechanisms underlying this toxicity.

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